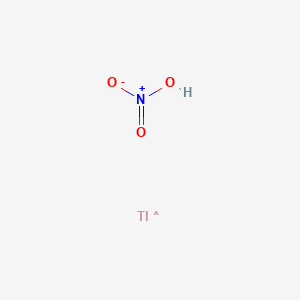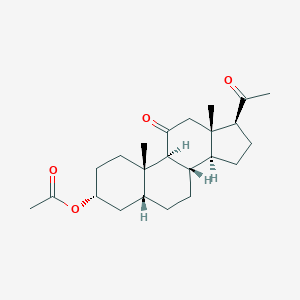
2-(4-Fluorophenyl)-1,3-benzothiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2,4-disubstituted arylthiazoles involves the use of 4-fluorophenylacetonitrile . Another method for synthesizing a similar compound, 2-(4-fluorophenyl)thiophene, involves the use of 4-fluorophenylboronic acid and 2-bromothiophene in the presence of a Pd catalyst .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the molecular structure of 2-(4-fluorophenyl)imidazol-5-ones was analyzed using Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies . Another study investigated the molecular structure of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "2-(4-Fluorophenyl)-1,3-benzothiazole" .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 2-(4-fluorophenyl)thiophene has a melting point of 51.0 to 55.0 °C, a boiling point of 252.3±15.0 °C (Predicted), and a density of 1.200±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Antitumor Properties
2-(4-Fluorophenyl)-1,3-benzothiazole and related compounds have shown significant antitumor properties. Research indicates their potential in inhibiting tumor growth, particularly in breast and ovarian cancer cell lines. The mechanism involves selective uptake into sensitive cells, followed by cytochrome P450 1A1 induction, conversion into reactive intermediates, and extensive DNA adduct formation, leading to cell death. A study found that amino acid prodrugs of these compounds overcome limitations posed by drug lipophilicity, showing promising preclinical results (Bradshaw et al., 2002). Another study highlighted the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, noting their potent cytotoxicity in sensitive human breast cancer cell lines (Hutchinson et al., 2001).
Imaging Applications
2-(4-Fluorophenyl)-1,3-benzothiazole has been explored for its utility in imaging, particularly related to Alzheimer's disease. A study synthesized a fluorine-18 labelled derivative of this compound, which showed affinity for amyloid beta and promising characteristics as a tracer for visualizing amyloid deposits in Alzheimer's patients (Serdons et al., 2009).
Sensing Applications
Benzothiazoles, including fluorophenyl derivatives, have been used in the development of fluorescent probes for sensing applications. These compounds are sensitive to pH changes and metal cations, making them suitable for sensing magnesium and zinc cations, as well as for pH monitoring in various environments (Tanaka et al., 2001).
Antimycobacterial Activity
Some fluorinated benzothiazole compounds, including derivatives of 2-(4-Fluorophenyl)-1,3-benzothiazole, have been shown to possess antimicrobial properties, particularly against mycobacteria. This suggests their potential application in the treatment of infections like tuberculosis (Sathe et al., 2011).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting a range of pathways .
Pharmacokinetics
A study on similar compounds, 2-(4-fluorophenyl)imidazol-5-ones, revealed that they were metabolically stable in vitro .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIDLEVLPMTJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287634 | |
| Record name | benzothiazole, 2-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1629-26-1 | |
| Record name | NSC51877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzothiazole, 2-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with amyloid plaques?
A1: While the exact binding mechanism isn't fully elucidated in these papers, research suggests that 2-(4-Fluorophenyl)-1,3-benzothiazole derivatives bind to amyloid beta (Aβ) plaques with high affinity. [, ] This binding is likely driven by a combination of hydrophobic interactions and potentially hydrogen bonding with specific amino acid residues within the Aβ aggregates. Further studies are needed to determine the precise binding site and mechanism.
Q2: What is the significance of using Fluorine-18 in these compounds?
A2: Fluorine-18 is a positron-emitting radioisotope with a relatively short half-life (109.8 minutes) that makes it suitable for Positron Emission Tomography (PET) imaging. [] By incorporating Fluorine-18 into the 2-(4-Fluorophenyl)-1,3-benzothiazole structure, researchers can track the compound's distribution in vivo, particularly its uptake in the brain and binding to amyloid plaques. [, ]
Q3: How does the structure of 2-(4-Fluorophenyl)-1,3-benzothiazole derivatives impact their properties as potential imaging agents?
A3: Modifications to the core 2-(4-Fluorophenyl)-1,3-benzothiazole structure, such as the addition of methyl or amino groups, significantly influence the compounds' binding affinities for Aβ plaques, metabolic stability, and brain kinetics. [, ] For example, [(18)F]6-amino-2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole demonstrated more favorable brain kinetics in animal models compared to other derivatives. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved imaging capabilities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)












![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)